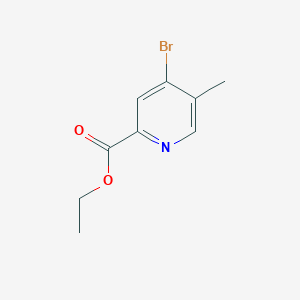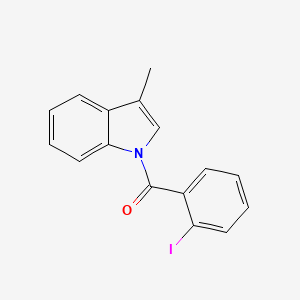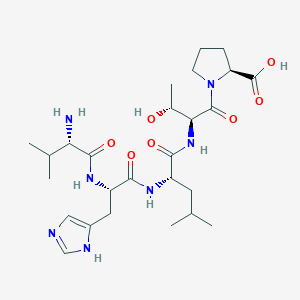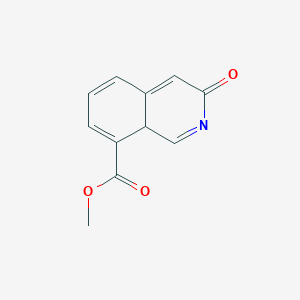
4-Amino-6-fluoroisoindol-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Amino-6-fluoroisoindol-1-one is a heterocyclic compound that belongs to the class of isoindoles. Isoindoles are significant due to their presence in various natural products and synthetic drugs. The compound’s unique structure, featuring an amino group and a fluorine atom, makes it a subject of interest in medicinal chemistry and organic synthesis.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 4-Amino-6-fluoroisoindol-1-one typically involves the cyclization of appropriate precursors. One common method is the reaction of 2-fluoroaniline with maleic anhydride, followed by cyclization under acidic conditions to form the isoindole ring . Another approach involves the use of palladium-catalyzed coupling reactions to introduce the fluorine atom at the desired position .
Industrial Production Methods: Industrial production of this compound may involve large-scale cyclization reactions using optimized conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques like crystallization and chromatography are common in industrial settings .
Análisis De Reacciones Químicas
Types of Reactions: 4-Amino-6-fluoroisoindol-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the compound into its dihydro derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups at the amino or fluorine positions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are typical reducing agents.
Substitution: Halogenating agents like N-bromosuccinimide and nucleophiles such as amines and thiols are used.
Major Products: The major products formed from these reactions include various substituted isoindoles, quinones, and dihydroisoindoles, depending on the reaction conditions and reagents used .
Aplicaciones Científicas De Investigación
4-Amino-6-fluoroisoindol-1-one has diverse applications in scientific research:
Chemistry: It serves as a building block for synthesizing more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use as a pharmacophore in drug design, particularly for targeting specific enzymes and receptors.
Industry: It is used in the development of dyes, pigments, and polymer additives.
Mecanismo De Acción
The mechanism of action of 4-Amino-6-fluoroisoindol-1-one involves its interaction with specific molecular targets. The amino and fluorine groups play crucial roles in binding to enzymes and receptors, modulating their activity. The compound can inhibit or activate various biochemical pathways, depending on its structure and the target molecule .
Comparación Con Compuestos Similares
4-Aminoisoindol-1-one: Lacks the fluorine atom, which may affect its reactivity and biological activity.
6-Fluoroisoindol-1-one:
4-Amino-6-chloroisoindol-1-one: Similar structure but with a chlorine atom instead of fluorine, leading to different reactivity and biological effects.
Uniqueness: 4-Amino-6-fluoroisoindol-1-one is unique due to the presence of both amino and fluorine groups, which confer distinct chemical reactivity and potential biological activities. The combination of these functional groups makes it a versatile compound for various applications in research and industry .
Propiedades
Fórmula molecular |
C8H5FN2O |
|---|---|
Peso molecular |
164.14 g/mol |
Nombre IUPAC |
4-amino-6-fluoroisoindol-1-one |
InChI |
InChI=1S/C8H5FN2O/c9-4-1-5-6(7(10)2-4)3-11-8(5)12/h1-3H,10H2 |
Clave InChI |
VIXQICUPUQRWSN-UHFFFAOYSA-N |
SMILES canónico |
C1=C(C=C(C2=C1C(=O)N=C2)N)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-Chloro-2-ethyl-5H,6H,7H,8H,9H-pyrimido[4,5-d]azepine](/img/structure/B12338997.png)


![3a,7-Dihydropyrazolo[3,4-b]pyridin-6-one](/img/structure/B12339016.png)










